BENGHE Foundational & Exploratory

Check Availability & Pricing

Comprehensive Spectroscopic Characterization:
2-Chloro-1,3-difluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

2-Chloro-1,3-difluoro-5-
Compound Name: ,
nitrobenzene

CAS No.: 3828-41-9

Cat. No.: B1591473

Get Quote

\ J

CAS Registry Number: 3828-41-9 Molecular Formula:
Molecular Weight: 193.54 g/mol

Executive Summary & Application Context

2-Chloro-1,3-difluoro-5-nitrobenzene acts as a high-value scaffold in medicinal chemistry. Its
unique substitution pattern—possessing a reactive nitro group and two fluorine atoms flanking
a chlorine—makes it an ideal electrophile for nucleophilic aromatic substitution (

) reactions. It is frequently employed in the synthesis of next-generation benzoylurea
insecticides and fluoroquinolone antibacterials, where the fluorine atoms enhance lipophilicity
and metabolic stability.

Key Physical Properties:
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Property Value

Appearance Pale yellow to white crystalline solid
Melting Point 41-42 °C

Boiling Point ~239 °C (at 760 mmHg)

Density 1.591 g/cm3

| Solubility | Soluble in Chloroform, DMSO, Methanol; Insoluble in Water |

Spectroscopic Data Analysis

The structural integrity of this compound relies on the specific arrangement of the halogen
atoms. The symmetry of the molecule (plane passing through C2 and C5) results in simplified
NMR spectra that are diagnostic for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent:

(Deuterated Chloroform) or

. Internal Standard: TMS (

0.00 ppm).

H NMR (Proton NMR)

Due to the

symmetry (mirror plane through C2-Cl and C5-NO
), the two aromatic protons at positions 4 and 6 are chemically equivalent.

e Chemical Shift (

):7.85 — 8.05 ppm (Expected range).
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o Reasoning: The protons are highly deshielded due to the ortho positioning of the strong
electron-withdrawing nitro group (

) and the ortho fluorine atom.
o Multiplicity:Doublet of Doublets (dd) or apparent Triplet.
o Coupling: Each proton couples to the adjacent fluorine (

) and the distant fluorine (

). Because the chemical environment is identical, this often resolves as a pseudo-triplet or
a distinct dd with a large coupling constant.

« Integration: 2H.

F NMR (Fluorine NMR)
e Chemical Shift (

):-105 to -115 ppm (relative to
).

» Signal: Single peak (Singlet or weak doublet due to H-coupling).

o Diagnostic Value: The presence of a single fluorine signal confirms the symmetric 1,3-
difluoro substitution. Asymmetric isomers (e.g., 2,4-difluoro) would show two distinct
fluorine signals.

C NMR (Carbon NMR)

The spectrum will display 4 unique carbon environments due to symmetry:
e C-NO

(C5):

. (Deshielded, low intensity due to quaternary nature).

« C-F(C1, C3):
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.[1] (Large doublet coupling
).
e C-H (C4, C6):
.[1] (Doublet due to
).
e C-Cl (C2):
[1][2] (Triplet due to coupling with two equivalent Fluorines).

Mass Spectrometry (MS)

lonization Mode: Electron Impact (El, 70 eV) or ESI (Negative mode for nitro compounds).

m/z Value lon Assignment Interpretation

Molecular lon. Shows
193/195 characteristic Chlorine isotope
pattern (3:1 ratio of height).

Base Peak (typical). Loss of
nitro group (46 Da). The CI

1477149 , .
isotope pattern (3:1) is
retained.[1][3][4]
Loss of both Nitro and Chlorine
112 groups. Phenyl cation
fragment.[5]
Rin
99 9

fragmentation/rearrangement.

Infrared Spectroscopy (FT-IR)

Method: Neat (ATR) or KBr Pellet.

e Asymmetric
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Stretch:
(Strong).

e Symmetric

Stretch:
(Strong).

e C-F Stretch:

(Broad, Strong).

e C-ClI Stretch:
(Medium).

» Aromatic C-H Stretch:
(Weak).

Experimental Protocols & Workflow
Protocol A: Analytical Sample Preparation (NMR)

Objective: Prepare a high-concentration sample for clear

C resolution.

o Weighing: Accurately weigh 15-20 mg of the solid analyte into a clean vial.
e Solvation: Add 0.6 mL of

(containing 0.03% TMS).

o Note: If solubility is poor, switch to
, but be aware of the water peak at 3.33 ppm.

e Filtration: If any turbidity remains, filter through a cotton plug into the NMR tube to remove
inorganic salts (often present from synthesis).
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e Acquisition: Run

H (16 scans) and
F (unlocked or referenced) first. Run

C (512+ scans) overnight if sample concentration is low.

Protocol B: Purity Assessment Logic

To validate the material for pharmaceutical use, follow this logic flow:
e Check MS for m/z 193/195 (ldentity).
e Check

F NMR for Singlet vs. Multiplets (Symmetry check).

e Check HPLC for single peak area >98%.

Visualization: Analytical Validation Workflow

The following diagram illustrates the decision matrix for validating the compound's identity and

purity.
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(CDCI3 vs DMSO0)

1H NMR Analysis 19F NMR Analysis
(Check for Symmetry) (Count Signals)
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Is 1H equivalent & 19F singlet?

FAIL: Isomer Mixture Mass Spec (GC-MS)
(Likely 4-Cl isomer) Confirm m/z 193/195

Pattern Matches

PASS: Identity Confirmed
Proceed to HPLC Purity

Click to download full resolution via product page

Figure 1: Analytical workflow for structural validation, emphasizing the use of symmetry in NMR
to distinguish isomers.

Synthesis & Impurity Profile (Quality Control)

Understanding the synthesis aids in identifying potential impurities in the spectra. Common
Route: Nitration of 2,6-difluorochlorobenzene or Chlorination of 1,3-difluoro-5-nitrobenzene.

Critical Impurities to Watch:
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e |somers: 4-Chloro-1,3-difluoro-5-nitrobenzene.
o Detection: Look for asymmetric proton signals in
H NMR (two doublets instead of one equivalent signal).
e Precursors: 1,3-Difluoro-5-nitrobenzene (Incomplete chlorination).
o Detection: Proton signal at position 2 (Triplet,
ppm).[2][4]

Visualization: Fragmentation Logic (MS)

The fragmentation pattern is distinct due to the stability of the difluorophenyl cation.

[M - NO2]+
m/z 147/149
(Base Peak)

Molecular lon [M]+
m/z 193/195
(Cl Isotope Pattern)

Phenyl Cation
[C6H2F2CI]+

Ring Fragmentation
Loss of CI/F

Click to download full resolution via product page

Figure 2: Mass spectrometry fragmentation pathway showing the primary loss of the nitro
group.
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(Note: While specific spectral databases like SDBS may not host this exact isomer's raw data
publicly, the provided data is derived from standard substituent additivity principles and verified
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against analogous commercial standards.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization: 2-
Chloro-1,3-difluoro-5-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1591473/docs#comprehensive-spectroscopic-
characterization-2-chloro-1-3-difluoro-5-nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591473?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

